molecular formula C11H6BrFO2 B2505716 5-Bromo-7-fluoro-2-naphthoic acid CAS No. 1823844-17-2

5-Bromo-7-fluoro-2-naphthoic acid

Cat. No. B2505716
CAS RN: 1823844-17-2
M. Wt: 269.069
InChI Key: WNBKMNBPOMCDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Bromo-7-fluoro-2-naphthoic acid, is a halogenated naphthoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and potential synthesis of this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, acylation, and hydrolysis. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved with a high yield of 96% using bromination of 2-methoxynaphthalene with 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) in the presence of hydrochloric acid in acetone, followed by acylation and Bucherer Berg's reaction . This suggests that a similar approach could potentially be adapted for the synthesis of this compound, with appropriate modifications to introduce the fluoro group at the correct position on the naphthalene ring.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with specific interactions such as hydrogen bonding playing a significant role in the crystal structure. For example, the crystal structure of a 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid showed a planar heterodimer formed through cyclic hydrogen-bonding motifs . This information is valuable for predicting the molecular structure of this compound, which may also exhibit specific intermolecular interactions due to the presence of halogen atoms that can participate in halogen bonding or influence the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of halogenated naphthoic acids can be inferred from the reactions of similar compounds. The presence of bromo and fluoro substituents on the aromatic ring can affect the reactivity of the carboxylic acid group and influence the formation of various derivatives. For example, the synthesis of S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate from 3-bromo-4,6,7-trimethoxy-2-naphthoic acid suggests that halogenated naphthoic acids can react with phenols to form esters . This indicates that this compound could potentially undergo similar reactions to form ester derivatives or other functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated naphthoic acids can be diverse. The presence of halogen atoms can influence properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a related compound was determined to crystallize monoclinically with specific cell dimensions, which provides insight into the solid-state properties that could be expected for this compound . Additionally, the antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives suggests that the introduction of halogen atoms into naphthoic acid derivatives can impact their biological activity . This could imply that this compound may also exhibit unique biological properties that could be of interest for pharmaceutical applications.

Scientific Research Applications

Synthesis and Derivative Applications

The synthesis of mono- and difluoronaphthoic acids, including derivatives similar to "5-Bromo-7-fluoro-2-naphthoic acid," plays a crucial role in the development of biologically active compounds. Aryl carboxamides, structural units found in these compounds, are essential for creating fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. The synthesis process involves electrophilic fluorination, starting from corresponding bromo compounds, and employs a novel route that includes the elaboration of commercial fluorinated phenylacetic acids. These methods facilitate the creation of structurally diverse naphthoic acids for potential use in pharmaceuticals and agrochemicals (Tagat et al., 2002).

Analytical Applications

"this compound" and its derivatives find applications in analytical chemistry, particularly in the development of fluorogenic labelling reagents for high-performance liquid chromatography (HPLC). For instance, 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) has been used as a fluorogenic labelling reagent for the HPLC analysis of carboxylic acid salts in pharmaceutical formulations. This demonstrates the compound's utility in enhancing analytical methods for drug quality control and research (Gatti et al., 1996).

Material Science and Sensing Applications

In material science, derivatives of "this compound" contribute to the development of novel materials with specific sensing capabilities. For example, boric-acid-functional lanthanide metal-organic frameworks (LMOFs) incorporating fluorinated naphthoic acids have shown selective ratiometric fluorescence detection of fluoride ions. This application underscores the potential of these compounds in creating sensitive and selective sensors for environmental monitoring and analytical applications (Yang et al., 2017).

Safety and Hazards

The safety information for 5-Bromo-7-fluoro-2-naphthoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-7-fluoronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-10-5-8(13)4-7-3-6(11(14)15)1-2-9(7)10/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBKMNBPOMCDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.